2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide
説明
This compound is a structurally complex tricyclic heterocycle featuring a 2-chlorophenyl group at position 5, a hydroxymethyl substituent at position 11, and a 3-methoxyphenylacetamide moiety linked via a sulfanyl bridge. Its molecular formula is inferred to be $ \text{C}{28}\text{H}{24}\text{ClN}3\text{O}4\text{S} $, with a calculated molecular weight of approximately 535.1 g/mol (based on analogous data from ). Key computed properties include:
- XLogP3: ~4.5 (chlorophenyl increases hydrophobicity compared to methoxyphenyl analogs) .
- Hydrogen Bond Donor/Acceptor Count: 2 donors (hydroxymethyl, acetamide NH) and 8 acceptors (oxygen and nitrogen atoms in the tricyclic core and substituents).
- Topological Polar Surface Area (TPSA): ~132 Ų (similar to analogs due to conserved heteroatoms) .
The compound’s stereochemical configuration and crystal structure would typically be resolved using programs like SHELXL, a gold standard in small-molecule crystallography .
特性
IUPAC Name |
2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN4O4S/c1-15-24-20(16(13-33)12-29-15)11-21-26(36-24)31-25(19-8-3-4-9-22(19)28)32-27(21)37-14-23(34)30-17-6-5-7-18(10-17)35-2/h3-10,12,33H,11,13-14H2,1-2H3,(H,30,34) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOZALVGRQVITJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4Cl)SCC(=O)NC5=CC(=CC=C5)OC)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide is a complex organic molecule notable for its diverse functional groups and potential applications in medicinal chemistry. This article explores its biological activity, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a triazatricyclo structure with a molecular formula of and a molecular weight of approximately 535.01 g/mol. The presence of chlorophenyl and hydroxymethyl groups contributes to its unique reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C27H23ClN4O3S |
| Molecular Weight | 535.01 g/mol |
| CAS Number | 892383-08-3 |
Biological Activity
The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an anticancer agent and antiviral properties.
Anticancer Activity
Research has indicated that compounds with similar structural features exhibit significant inhibitory effects on cancer cell lines. For instance, studies on triazatricyclo compounds have shown that they can induce apoptosis in cancer cells through mitochondrial pathways and caspase activation mechanisms.
Case Study:
A study investigating related compounds demonstrated that the presence of halogen substitutions enhanced the anticancer efficacy against non-small cell lung cancer (A549) cells. The most potent analogs achieved IC50 values in the low micromolar range, indicating strong cytotoxic effects while maintaining low cytotoxicity towards normal cells .
Antiviral Activity
In addition to anticancer properties, there is emerging evidence suggesting that this class of compounds may inhibit viral replication processes. For example, certain derivatives have shown effectiveness against human adenovirus (HAdV) infections by targeting viral DNA replication pathways .
The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The diverse functional groups allow for multiple binding interactions which can modulate biological activities.
Synthesis Methods
The synthesis of 2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide typically involves several multi-step processes requiring precise control over reaction conditions to optimize yield and purity.
Key Steps Include:
- Formation of the triazatricyclo scaffold.
- Introduction of functional groups such as chlorophenyl and sulfanyl moieties.
- Final acetamide formation through coupling reactions.
類似化合物との比較
Comparison with Similar Compounds
Table 1. Structural and Physicochemical Comparison
Key Findings:
The 3-methoxyphenyl acetamide moiety increases hydrogen-bond acceptor capacity relative to the 2-methylphenyl group, improving solubility but possibly reducing membrane permeability .
Electronic and Steric Profiles :
- Chlorine’s electronegativity may stabilize charge-transfer interactions in the tricyclic core, a feature absent in methoxy-substituted analogs .
- The hydroxymethyl group in both compounds contributes to polar interactions, critical for solubility in aqueous environments .
Physicochemical Implications: The higher XLogP3 (~4.5 vs. Similar TPSA values (~132 Ų) indicate comparable bioavailability profiles, aligning with Rule of Five guidelines for druglikeness .
Synthetic and Analytical Considerations :
Q & A
Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?
The synthesis involves multi-step pathways requiring precise control of reaction parameters. Key steps include:
- Core tricyclic framework assembly : Cyclocondensation of heterocyclic precursors under reflux with catalysts like triethylamine ().
- Functionalization : Thioether linkage formation via nucleophilic substitution (e.g., coupling chloroacetyl chloride intermediates with thiol-containing moieties) ().
- Purification : Chromatography (e.g., HPLC) and recrystallization to achieve >95% purity ().
Optimization : Reaction temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry are systematically tested using design-of-experiments (DoE) approaches to maximize yield and minimize side products ().
Q. Which analytical techniques are most reliable for confirming the molecular structure and purity?
- Nuclear Magnetic Resonance (NMR) : - and -NMR verify substituent positions and stereochemistry ().
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns ().
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects trace impurities ().
Cross-validation using multiple techniques is critical to ensure structural accuracy ().
Q. How can researchers design experiments to evaluate the compound’s biological activity?
- In vitro assays :
- Antimicrobial : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., Staphylococcus aureus) ().
- Anticancer : Apoptosis induction measured via flow cytometry (e.g., Annexin V/PI staining in MCF-7 cells) ().
- Anti-inflammatory : ELISA-based quantification of cytokine suppression (e.g., TNF-α, IL-6) in LPS-stimulated macrophages ().
- Dose-response curves : IC values are calculated using non-linear regression models ().
Advanced Research Questions
Q. How should researchers resolve contradictions in biological activity data across studies?
- Source identification : Compare experimental variables (e.g., cell lines, assay protocols) ().
- Cross-validation : Replicate assays in orthogonal systems (e.g., primary cells vs. immortalized lines) ().
- Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to confirm target engagement ().
Example : Discrepancies in apoptosis induction may arise from differential expression of pro-apoptotic proteins (e.g., Bax/Bcl-2 ratios) across cell models ().
Q. What strategies optimize the compound’s synthetic yield while maintaining stereochemical fidelity?
- Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) improve regioselectivity in heterocyclic ring formation ().
- Solvent engineering : Polar aprotic solvents (e.g., DMSO) enhance reaction rates for thioether bond formation ().
- In-line monitoring : ReactIR or UV-Vis spectroscopy tracks intermediate stability to adjust reaction times dynamically ().
Q. How can computational methods accelerate reaction design and mechanistic understanding?
- Quantum chemical calculations : Density Functional Theory (DFT) predicts transition states and intermediates ().
- Machine learning (ML) : Neural networks trained on reaction databases propose optimal conditions (e.g., temperature, solvent) ().
- Molecular dynamics (MD) : Simulates binding interactions with biological targets (e.g., enzyme active sites) ().
Case study : ICReDD’s workflow integrates computational predictions with experimental validation, reducing development time by 40% ().
Q. What methodologies enable rational modification of the compound to enhance bioactivity or reduce toxicity?
- Structure-activity relationship (SAR) :
- Substituent variation : Replace the 3-methoxyphenyl group with electron-withdrawing groups (e.g., -CF) to boost membrane permeability ().
- Scaffold hopping : Introduce fused heterocycles (e.g., pyrimidine → triazine) to modulate target selectivity ().
- Prodrug design : Esterify the hydroxymethyl group to improve oral bioavailability ().
- Toxicity profiling : High-content screening (HCS) in hepatocytes identifies metabolic liabilities ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
